molecular formula C8H18O2S2 B14620672 S-Butan-2-yl butane-2-sulfonothioate CAS No. 59917-28-1

S-Butan-2-yl butane-2-sulfonothioate

Cat. No.: B14620672
CAS No.: 59917-28-1
M. Wt: 210.4 g/mol
InChI Key: CTQOTTWSYUHNQH-UHFFFAOYSA-N
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Description

S-Butan-2-yl butane-2-sulfonothioate is a chiral organic compound characterized by its sulfonothioate functional group. The molecule features a central sulfur atom bonded to two oxygen atoms and a thioate group, which is further linked to a chiral butan-2-yl group. The "S-" stereodescriptor indicates the specific enantiomeric form of the butan-2-yl moiety, which is derived from (S)-butan-2-ol . The presence of this stereocenter is critical, as the compound's reactivity and biological interactions can be highly stereospecific. The sec-butyl (butan-2-yl) group is one of the four isomeric forms of the butyl group, specifically a four-carbon alkyl chain with the point of attachment at the secondary carbon . This class of chiral sulfonothioate esters is primarily of interest in advanced synthetic organic chemistry. Researchers may employ them as versatile intermediates or building blocks in stereoselective synthesis, particularly in the development of pharmaceuticals and agrochemicals where the specific spatial orientation of atoms is essential for function. Potential applications include serving as electrophilic coupling partners in cross-coupling reactions or as precursors for the introduction of sulfur-containing functional groups into target molecules. The mechanism of action for this compound is highly dependent on the specific reaction conditions, but typically involves the sulfur center acting as an electrophile or a leaving group in nucleophilic substitution reactions. Handling this reagent requires appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated fume hood. This compound is provided for research use only (RUO) and is strictly not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

59917-28-1

Molecular Formula

C8H18O2S2

Molecular Weight

210.4 g/mol

IUPAC Name

2-butan-2-ylsulfonylsulfanylbutane

InChI

InChI=1S/C8H18O2S2/c1-5-7(3)11-12(9,10)8(4)6-2/h7-8H,5-6H2,1-4H3

InChI Key

CTQOTTWSYUHNQH-UHFFFAOYSA-N

Canonical SMILES

CCC(C)SS(=O)(=O)C(C)CC

Origin of Product

United States

Mechanistic Investigations of S Butan 2 Yl Butane 2 Sulfonothioate Reactivity

Nucleophilic Substitution Processes Involving the Sulfonothioate Group

Nucleophilic substitution reactions at the secondary carbon atom of S-butan-2-yl butane-2-sulfonothioate can proceed through two distinct mechanisms: the unimolecular nucleophilic substitution (SN1) and the bimolecular nucleophilic substitution (SN2). The operative pathway is largely determined by the stability of the potential carbocation intermediate and the steric hindrance around the reaction center. masterorganicchemistry.comstackexchange.com

The SN1 mechanism is a stepwise process that begins with the departure of the leaving group to form a carbocation intermediate. masterorganicchemistry.com In the case of this compound, this would involve the cleavage of the C-S bond to yield a butan-2-yl carbocation and the butane-2-sulfonothioate anion. The rate of an SN1 reaction is dependent only on the concentration of the substrate, as the formation of the carbocation is the rate-determining step. masterorganicchemistry.com

Secondary carbocations, such as the butan-2-yl cation, are more stable than primary carbocations, making the SN1 pathway plausible for this substrate. masterorganicchemistry.com The stability of this intermediate is crucial for the feasibility of the SN1 mechanism. Solvents that can stabilize the carbocation and the leaving group anion, such as polar protic solvents (e.g., water, ethanol), favor the SN1 pathway. youtube.com Once formed, the planar carbocation can be attacked by a nucleophile from either face, leading to a racemic mixture of products if the starting material is chiral. youtube.com

Table 1: Factors Favoring SN1 Reactions for sec-Butyl Substrates

FactorDescription
Substrate Secondary alkyl group can form a relatively stable carbocation.
Leaving Group Sulfonothioates are good leaving groups, facilitating carbocation formation.
Nucleophile Weak nucleophiles favor the SN1 mechanism as they are less likely to initiate a concerted attack.
Solvent Polar protic solvents stabilize the carbocation intermediate and the leaving group anion.

The SN2 mechanism is a concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. masterorganicchemistry.com This single-step reaction involves a transition state where the nucleophile and the leaving group are both partially bonded to the carbon atom. The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile. masterorganicchemistry.com

A key characteristic of the SN2 mechanism is the inversion of stereochemistry at the chiral center, often referred to as a Walden inversion. youtube.com The nucleophile attacks from the side opposite to the leaving group (backside attack), leading to a product with the opposite configuration to the starting material. For this compound, an SN2 reaction would result in an inversion of the stereocenter at the second carbon of the butyl group.

Secondary substrates like this compound can undergo SN2 reactions, although they are slower than for primary substrates due to increased steric hindrance. stackexchange.com Strong, small nucleophiles and polar aprotic solvents (e.g., acetone, DMSO) favor the SN2 pathway. youtube.com

Table 2: Factors Favoring SN2 Reactions for sec-Butyl Substrates

FactorDescription
Substrate Secondary alkyl group is sterically accessible enough for backside attack by many nucleophiles.
Leaving Group Sulfonothioates are effective leaving groups, facilitating the concerted displacement.
Nucleophile Strong, unhindered nucleophiles are required to initiate the bimolecular reaction.
Solvent Polar aprotic solvents solvate the cation of the nucleophilic salt but not the anion, increasing nucleophilicity.

The nature of the nucleophile plays a critical role in determining the outcome of the reaction with this compound. Stronger nucleophiles will favor the SN2 mechanism, while weaker nucleophiles are more likely to participate in an SN1 reaction. youtube.com

Thiolates (RS-): As strong nucleophiles, thiolates are expected to react with this compound primarily through an SN2 mechanism, leading to the formation of a thioether with inversion of stereochemistry.

Amines (RNH2, R2NH): Primary and secondary amines are also effective nucleophiles that would likely react via an SN2 pathway to form the corresponding ammonium (B1175870) salt, which upon deprotonation yields a secondary or tertiary amine, respectively.

Alcohols (ROH): Alcohols are generally weak nucleophiles and would favor an SN1 reaction, particularly in the presence of heat. This solvolysis reaction would lead to the formation of an ether, likely with a significant degree of racemization.

Elimination Reactions Leading to Alkene Formation

In addition to substitution, this compound can undergo elimination reactions to form alkenes. These reactions are often in competition with nucleophilic substitution. masterorganicchemistry.com The major products of the elimination of a butan-2-yl system are but-1-ene and but-2-ene (with cis and trans isomers).

Elimination reactions can also proceed through unimolecular (E1) or bimolecular (E2) pathways. The E1 mechanism proceeds through the same carbocation intermediate as the SN1 reaction and is therefore favored by the same conditions (weak base, polar protic solvent). masterorganicchemistry.com The E2 mechanism is a concerted process that requires a strong base to remove a proton from a carbon adjacent to the leaving group at the same time the leaving group departs. masterorganicchemistry.com For secondary substrates, the use of a strong, sterically hindered base will favor elimination over substitution.

Rearrangement Pathways and Intramolecular Processes

The formation of a carbocation intermediate in SN1 and E1 reactions opens up the possibility of rearrangement pathways. The butan-2-yl carbocation is a secondary carbocation. While it is relatively stable, it is adjacent to a primary carbon. Hydride shifts are therefore possible, although in this specific case, a hydride shift would lead to a less stable primary carbocation, making it an unlikely event. However, in more complex sulfonothioates, rearrangements to form more stable carbocations (e.g., tertiary carbocations) are a significant consideration. masterorganicchemistry.com Intramolecular reactions are generally not expected for this compound due to the lack of suitably positioned internal nucleophiles or basic sites.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Mechanistic Probing of S Butan 2 Yl Butane 2 Sulfonothioate

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules like S-Butan-2-yl butane-2-sulfonothioate. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

¹H NMR spectroscopy provides information on the number of distinct proton environments and their neighboring protons. Due to the molecule's symmetry, the two butan-2-yl groups are chemically equivalent, simplifying the spectrum. The protons on these groups, however, are in different environments.

The expected proton signals for a butan-2-yl group attached to the sulfonothioate moiety would show distinct chemical shifts and splitting patterns based on their proximity to the electron-withdrawing sulfur atoms and adjacent protons. The methine proton (CH) directly attached to sulfur is expected to be the most downfield, followed by the methylene (B1212753) protons (CH₂), and finally the two methyl groups (CH₃), which may be diastereotopic.

Table 1: Predicted ¹H NMR Data for this compound

Labeled ProtonPredicted Chemical Shift (δ, ppm)Predicted Splitting PatternIntegrationCoupling To
H-a (CH₃)~ 0.9 - 1.1Triplet6HH-c
H-b (CH₃)~ 1.2 - 1.4Doublet6HH-d
H-c (CH₂)~ 1.5 - 1.8Multiplet4HH-a, H-d
H-d (CH)~ 3.0 - 3.5Multiplet2HH-b, H-c

Note: Data are predictive and based on analogous structures. Actual values may vary based on solvent and experimental conditions.

In the ¹³C NMR spectrum, each unique carbon atom in the molecule produces a distinct signal. Given the symmetry of this compound, four distinct carbon signals are expected. The carbon atom directly bonded to the sulfur (C-d) would exhibit the most significant downfield shift due to the deshielding effect of the electronegative sulfur and oxygen atoms. The chemical shifts decrease for carbons further away from the sulfonothioate group.

Table 2: Predicted ¹³C NMR Data for this compound

Labeled CarbonPredicted Chemical Shift (δ, ppm)
C-a (CH₃)~ 10 - 15
C-b (CH₃)~ 20 - 25
C-c (CH₂)~ 28 - 35
C-d (CH)~ 55 - 65

Note: Data are predictive and based on analogous structures. Actual values may vary based on solvent and experimental conditions.

To confirm the assignments made in 1D NMR spectra, two-dimensional (2D) NMR techniques are employed. libretexts.orgharvard.edu

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would be used to establish proton-proton coupling relationships. researchgate.net Cross-peaks would appear between signals of protons that are coupled (typically on adjacent carbons). For instance, a cross-peak would be expected between the signals for H-d and H-c, H-d and H-b, and H-c and H-a, confirming the connectivity within the butan-2-yl fragment. libretexts.org

Heteronuclear Single Quantum Coherence (HSQC): This 2D experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. An HSQC spectrum would show a cross-peak connecting the ¹H signal of H-a to the ¹³C signal of C-a, H-b to C-b, and so on, allowing for unambiguous assignment of both the proton and carbon spectra.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of a compound and obtaining structural information from its fragmentation patterns. For this compound (C₈H₁₈O₂S₂), the molecular ion peak ([M]⁺) would confirm its molecular formula. The monoisotopic mass is 210.07 g/mol . epa.gov

Under electron ionization (EI), the molecule undergoes fragmentation. The weakest bond, the sulfur-sulfur bond, is a likely site for initial cleavage. nih.gov Other characteristic fragmentations include the cleavage of carbon-sulfur bonds.

Table 3: Predicted Mass Spectrometry Fragments for this compound

m/z ValueProposed Fragment IonFormulaNotes
210[C₈H₁₈O₂S₂]⁺[M]⁺Molecular Ion
121[C₄H₉O₂S]⁺[CH₃CH₂CH(CH₃)SO₂]⁺Cleavage of the S-S bond
89[C₄H₉S]⁺[CH₃CH₂CH(CH₃)S]⁺Cleavage of the S-S bond
57[C₄H₉]⁺[CH₃CH₂CH(CH₃)]⁺Loss of the entire sulfonothioate group

These fragmentation patterns provide a molecular fingerprint that helps confirm the compound's identity and the arrangement of its functional groups. libretexts.orgdocbrown.info

Chiral Chromatography for Enantiomeric Purity Assessment

This compound possesses two chiral centers, at the second carbon of each butan-2-yl group. This stereochemistry means the compound can exist as three possible stereoisomers: a pair of enantiomers ((R,R) and (S,S)) and a meso compound ((R,S), which is identical to (S,R)).

To separate and quantify these stereoisomers, chiral chromatography is essential. wikipedia.org This technique uses a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to different retention times. gcms.cz

Technique: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a chiral column is the standard approach.

Stationary Phase: Columns containing derivatized cyclodextrins or polysaccharides are commonly used CSPs. gcms.czsigmaaldrich.com The principle relies on the formation of transient diastereomeric complexes between the analyte and the CSP through interactions like hydrogen bonding, dipole-dipole forces, or inclusion complexation. wikipedia.orgsigmaaldrich.com

Analysis: By analyzing a racemic or diastereomeric mixture, the technique can determine the enantiomeric excess (ee) or diastereomeric ratio (dr), which is crucial in asymmetric synthesis and pharmaceutical applications.

Isotopic Labeling Studies for Reaction Mechanism Elucidation

Isotopic labeling is a powerful technique used to trace the path of atoms through a chemical reaction, thereby providing definitive evidence for a proposed mechanism. ias.ac.inwikipedia.org In reactions involving this compound, isotopes of sulfur (³⁴S), carbon (¹³C), or hydrogen (²H, deuterium) can be incorporated into the molecule.

For example, consider a nucleophilic substitution reaction where a nucleophile (Nu⁻) attacks the thiosulfonate. There are two possible sites of attack: the sulfenyl sulfur (S-S) or the sulfonyl sulfur (SO₂-S).

Synthesis of Labeled Reactant: this compound could be synthesized with one of the sulfur atoms isotopically labeled, for example, the sulfonyl sulfur with ³⁴S: C₄H₉-¹S-³⁴SO₂-C₄H₉.

Reaction and Analysis: The labeled compound is subjected to the reaction. The products are then isolated and analyzed using mass spectrometry to determine the location of the ³⁴S label.

Mechanistic Insight: If the ³⁴S label is found in the displaced butane-sulfinate product ([C₄H₉³⁴SO₂]⁻), it confirms that the nucleophile attacked the sulfenyl sulfur. If the label remains with the other fragment, it indicates an attack at the sulfonyl sulfur. This allows for the precise determination of the reaction pathway, which would be difficult to establish by other means. nih.gov

Deuterium (B1214612) Labeling and Kinetic Isotope Effects (KIE)

Deuterium (²H) labeling is a powerful, non-radioactive isotopic labeling technique used to trace the fate of hydrogen atoms during a chemical reaction and to probe the mechanisms of reactions involving the breaking or formation of carbon-hydrogen bonds.

Theoretical Application to this compound:

In a hypothetical mechanistic study of this compound, deuterium could be strategically incorporated into the sec-butyl groups. For instance, the hydrogen atom at the carbon bearing the sulfur atom (the α-carbon) could be replaced with deuterium.

The primary kinetic isotope effect (kH/kD) is observed when the bond to the isotopically labeled atom is broken in the rate-determining step of the reaction. By measuring the rate of reaction of the deuterated compound and comparing it to the rate of the non-deuterated analogue, the magnitude of the KIE can provide evidence for the involvement of C-H bond cleavage in the transition state.

Hypothetical Research Findings:

If a reaction of this compound, for example, an elimination reaction initiated by a base, were to be studied, the following hypothetical data could be generated:

ReactantRate Constant (k) at 25°C (s⁻¹)Kinetic Isotope Effect (kH/kD)
This compound1.5 x 10⁻⁴
S-(2-deuterio-Butan-2-yl) butane-2-sulfonothioate2.1 x 10⁻⁵7.14

A significant primary KIE, such as the hypothetical value of 7.14 in the table above, would strongly suggest that the C-H bond at the α-position of the sec-butyl group is being broken in the rate-determining step of the reaction. This would be consistent with a mechanism such as an E2 elimination.

Conversely, a secondary kinetic isotope effect, where kH/kD is close to 1, would indicate that the C-H bond is not broken in the rate-determining step. This might be observed in a nucleophilic substitution reaction at the sulfur atom where the sec-butyl group is not directly involved in the bond-breaking/forming events of the transition state.

Applications of Tritium (B154650) Labeling in Mechanistic Studies

Tritium (³H), a radioactive isotope of hydrogen, offers an even more sensitive method for tracing the pathways of hydrogen atoms in a reaction mechanism due to the ease of detecting its radioactive decay.

Theoretical Application to this compound:

Similar to deuterium, tritium could be incorporated at specific positions within the this compound molecule. The high sensitivity of radiodetection allows for experiments to be conducted with very small quantities of material and can be used to detect minor reaction pathways that might be missed by other analytical techniques.

For instance, in a study of potential rearrangement reactions of the sec-butyl group under certain reaction conditions, tritium labeling would be an invaluable tool. By synthesizing this compound with a tritium atom at a specific position, the distribution of tritium in the products could be meticulously analyzed to map out any skeletal rearrangements.

Hypothetical Research Findings:

Consider a hypothetical acid-catalyzed hydrolysis of this compound where the fate of the sec-butyl group is of interest.

Labeled ReactantProduct(s) Analyzed for TritiumTritium DistributionMechanistic Implication
S-(1-¹⁴C, 2-³H-Butan-2-yl) butane-2-sulfonothioateButan-2-olAnalysis of the butan-2-ol product reveals that 98% of the tritium remains at the C-2 position, with 2% scrambling to C-1 and C-3.This would suggest that the hydrolysis proceeds largely with retention of the sec-butyl structure, likely through an SN2-type mechanism at sulfur, but a minor pathway involving a carbocation intermediate may exist.

The use of tritium labeling, often in conjunction with another isotopic label like ¹⁴C for internal standardization, allows for precise quantification of product distributions and the elucidation of complex reaction mechanisms.

Computational and Theoretical Chemistry Approaches to S Butan 2 Yl Butane 2 Sulfonothioate Systems

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of S-Butan-2-yl butane-2-sulfonothioate. These calculations can predict its three-dimensional geometry, bond lengths, bond angles, and dihedral angles. Furthermore, they provide insights into the electronic structure, including the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), and electrostatic potential. This information is crucial for predicting the molecule's reactivity, stability, and spectroscopic properties.

For a molecule like this compound, quantum chemical calculations could elucidate the electronic environment around the sulfur-sulfur bond, which is a key functional group. The calculated atomic charges and bond orders would offer a quantitative measure of the polarity and strength of the various bonds within the molecule.

Table 1: Hypothetical Calculated Structural Parameters for this compound

Parameter Value
S-S Bond Length (Å) 2.10
S-C Bond Length (Å) 1.85
S=O Bond Length (Å) 1.45
C-S-S Bond Angle (°) 105

Reaction Mechanism Modeling and Transition State Analysis

Computational modeling is an invaluable tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the lowest energy pathway from reactants to products. This includes the characterization of transition states, which are the energy maxima along the reaction coordinate.

For instance, the hydrolysis or aminolysis of this compound could be modeled to understand the step-by-step process of bond breaking and formation. Transition state analysis would provide the activation energy for the reaction, which is directly related to the reaction rate. Such studies can also reveal the role of catalysts or solvent molecules in the reaction mechanism.

Stereoselectivity Prediction and Chiral Induction Studies

This compound contains chiral centers, meaning it can exist as different stereoisomers. Computational chemistry can be employed to predict the stereoselectivity of reactions that form or consume this compound. By calculating the energies of the transition states leading to different stereoisomeric products, one can predict which stereoisomer will be formed preferentially.

These studies are particularly important in the context of asymmetric synthesis, where the goal is to produce a single enantiomer or diastereomer. Computational models can help in designing chiral catalysts or auxiliaries that can effectively induce the desired stereochemistry in reactions involving this compound.

In Silico Docking and Enzyme-Substrate Interaction Modeling in Biocatalysis

In the realm of biocatalysis, computational docking simulations can predict how this compound might bind to the active site of an enzyme. These simulations generate a series of possible binding poses and score them based on factors such as intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) and binding energy.

This approach can be used to identify potential enzymes that could catalyze reactions involving this compound or to understand the substrate specificity of a known enzyme. Modeling the enzyme-substrate complex provides a detailed picture of the interactions that govern binding and catalysis, which can guide protein engineering efforts to improve enzyme activity or selectivity.

Table 2: Hypothetical Docking Simulation Results for this compound with a Hydrolase Enzyme

Parameter Value
Binding Affinity (kcal/mol) -7.5
Number of Hydrogen Bonds 2

Note: The data in this table is for illustrative purposes and does not represent results from actual docking studies with a specific enzyme.

Conformational Analysis and Molecular Dynamics Simulations

This compound is a flexible molecule with several rotatable bonds. Conformational analysis aims to identify the stable, low-energy conformations of the molecule and the energy barriers between them. This is crucial as the conformation of a molecule can significantly influence its reactivity and biological activity.

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of this compound over time. By simulating the motion of the atoms in the molecule, MD can reveal how the molecule explores different conformations, interacts with its environment (e.g., solvent molecules), and responds to changes in temperature and pressure. These simulations offer a more realistic picture of the molecule's behavior compared to static quantum chemical calculations.

Applications and Synthetic Utility of S Butan 2 Yl Butane 2 Sulfonothioate in Complex Molecule Construction

S-Butan-2-yl butane-2-sulfonothioate as a Chiral Building Block in Organic Synthesis

The presence of two stereogenic centers in this compound, one at the second carbon of the S-butyl group and another at the second carbon of the butane-2-sulfonyl group, makes it an inherently chiral molecule. Chiral building blocks are fundamental in asymmetric synthesis, a field dedicated to the preparation of enantiomerically pure compounds. acs.orgnih.gov The stereochemistry of these building blocks is incorporated into the target molecule, influencing its final three-dimensional structure, which is often crucial for its biological activity.

The utility of chiral organosulfur compounds in asymmetric synthesis is well-documented. acs.orgnih.govacs.org These compounds can act as chiral auxiliaries, which are temporarily incorporated into a synthetic scheme to direct the stereochemical outcome of a reaction, and are later removed. While specific studies on this compound as a chiral auxiliary are not extensively detailed in current literature, the principles of asymmetric synthesis suggest its potential in this capacity. For instance, the chiral butan-2-yl group could influence the facial selectivity of nucleophilic or electrophilic attacks on a prochiral center within the same molecule or in an intermolecular reaction.

The table below outlines the key structural features of this compound that contribute to its potential as a chiral building block.

FeatureDescriptionImplication in Synthesis
Chiral Centers Two stereogenic carbons at the C2 position of the butyl and sulfonyl moieties.Can exist as different stereoisomers (RR, SS, RS, SR), allowing for the synthesis of various stereoisomers of a target molecule.
Sulfonothioate Group A reactive functional group susceptible to nucleophilic attack.Allows for the transfer of the chiral butylthio group or the chiral butanesulfonyl group to other molecules.
Alkyl Chains Provides steric bulk that can influence the stereochemical course of reactions.The size and orientation of the butyl groups can block certain reaction pathways, favoring others and leading to high stereoselectivity.

Role in Carbon-Sulfur Bond Forming Strategies

The formation of carbon-sulfur (C-S) bonds is a cornerstone of organosulfur chemistry, leading to the synthesis of a wide array of compounds with important applications in pharmaceuticals and materials science. helsinki.firesearchgate.net this compound, with its reactive S-S bond activated by the adjacent sulfonyl group, is a prime candidate for facilitating C-S bond formation.

The sulfonothioate functional group can react with various nucleophiles, leading to the cleavage of the S-S bond and the formation of a new C-S bond. For example, reaction with a carbanion could lead to the formation of a chiral thioether. This reactivity is analogous to the use of other thiosulfonates in organic synthesis. The general reaction can be depicted as:

R-SO₂-S-R' + Nu⁻ → R'-S-Nu + R-SO₂⁻

In the case of this compound, either the chiral butan-2-ylthio group or the chiral butane-2-sulfonyl group could be transferred, depending on the nature of the nucleophile and the reaction conditions. This provides a pathway to introduce a chiral sulfur-containing moiety into a target molecule.

Precursor in Stereoselective Synthesis of Chiral Organic Compounds

Stereoselective synthesis aims to produce a specific stereoisomer of a product. This compound can serve as a precursor in such syntheses, where the inherent chirality of the molecule is transferred to the product. The sulfinyl group, for example, is a valuable chiral auxiliary used in the stereoselective preparation of a variety of useful chiral compounds. nih.gov While a sulfonothioate is not a sulfinyl compound, the principles of chirality transfer are related.

The enantiomerically pure forms of this compound could be used to synthesize optically active thiols, thioethers, and other organosulfur compounds. For instance, reduction of the sulfonothioate could potentially yield the chiral butan-2-thiol, a valuable synthetic intermediate. Alternatively, reaction with a Grignard reagent in the presence of a suitable catalyst could lead to the formation of a chiral sulfide (B99878) with inversion or retention of configuration at the sulfur-bearing carbon.

The potential stereoselective transformations involving this compound are summarized below:

Reaction TypePotential ProductStereochemical Implication
Nucleophilic Substitution Chiral thioethersTransfer of the chiral butan-2-ylthio group to a nucleophile.
Reduction Chiral butan-2-thiolFormation of an enantiomerically enriched thiol.
Rearrangement Reactions Novel chiral organosulfur compoundsIntramolecular transfer of chirality to a new stereocenter.

Industrial Applications as a Chemical Intermediate

While specific large-scale industrial applications of this compound are not widely reported, its structural components suggest potential uses as a chemical intermediate in various sectors. Organosulfur compounds are integral to the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.

The precursor to this compound, butane-2-sulfonyl chloride, is noted for its role in the synthesis of sulfonamide drugs. vulcanchem.com This suggests that derivatives of this compound could also find application in the pharmaceutical industry. The introduction of a chiral center can significantly impact the efficacy and safety of a drug molecule.

Potential industrial roles for this compound could include:

Pharmaceutical Synthesis: As a building block for chiral drugs containing sulfur.

Agrochemicals: In the development of new pesticides and herbicides with specific stereochemical requirements for activity.

Materials Science: As a precursor for chiral polymers or as a component in the synthesis of chiral ligands for catalysis.

Development of Novel Organosulfur Compounds Based on the Sulfonothioate Scaffold

The sulfonothioate scaffold is a versatile platform for the development of new organosulfur compounds with unique properties and reactivity. Research in this area focuses on creating molecules with tailored electronic and steric properties for specific applications in catalysis, medicine, and materials science. The synthesis of S-alkyl alkanesulfonothioates has been a subject of study, indicating the interest in this class of compounds. acs.org

Starting from this compound, a variety of novel chiral organosulfur compounds can be envisioned. For example, modification of the butyl groups through functionalization could introduce new reactive sites. The sulfonothioate group itself can be transformed into other sulfur-containing functional groups, such as sulfoxides or sulfones, which are also important in asymmetric synthesis. nih.gov The development of such novel compounds expands the toolbox available to synthetic chemists for the construction of complex and functionally diverse molecules.

Q & A

Q. Advanced Research Focus

  • DFT Calculations : Simulate reaction mechanisms (e.g., hydrolysis) using Gaussian or ORCA software. Compare activation energies for acid- vs. base-catalyzed cleavage of the sulfonothioate group.
  • MD Simulations : Predict solubility and aggregation behavior in aqueous/organic matrices.
  • Degradation Studies : Couple LC-MS with computational predictions to identify breakdown products under UV light or enzymatic conditions (e.g., liver microsomes) .

What strategies resolve enantiomeric impurities in this compound, and how is chiral purity validated?

Q. Advanced Research Focus

  • Chiral Chromatography : Use Chiralpak IG/AD-H columns with heptane/ethanol mobile phases. Optimize retention factors (kk) and selectivity (α\alpha).
  • Circular Dichroism (CD) : Correlate elution order with CD spectra to assign absolute configuration.
  • Synthetic Control : Employ asymmetric catalysis (e.g., chiral oxazaborolidines) during thioester formation to minimize racemization .

What analytical techniques are most effective for quantifying trace impurities in synthesized batches?

Q. Basic Research Focus

  • HPLC-DAD/ELSD : Use C18 columns (e.g., Agilent ZORBAX) with acetonitrile/water gradients. Detect impurities at 210–230 nm.
  • GC-MS : For volatile byproducts (e.g., residual thiols), employ DB-5MS columns and electron ionization.
  • ICP-MS : Quantify sulfur/phosphorus content to assess stoichiometric deviations .

How do solvent and pH conditions influence the stability of this compound in long-term storage?

Q. Advanced Research Focus

  • Accelerated Stability Studies : Store samples at 25°C/60% RH, 40°C/75% RH, and -20°C. Monitor degradation via HPLC at 0, 1, 3, and 6 months.
  • pH Stability : Prepare buffered solutions (pH 3–10) and assess hydrolysis rates. Phosphate buffers (pH 7.4) mimic physiological conditions .
  • Light Sensitivity : Conduct ICH Q1B photostability testing under UV/visible light.

What statistical methods are appropriate for analyzing dose-response data in toxicological assays?

Q. Advanced Research Focus

  • Probit Analysis : Model EC50_{50} values using nonlinear regression (e.g., GraphPad Prism).
  • ANOVA with Tukey’s Post Hoc : Compare means across dose groups; address heteroscedasticity via log transformation.
  • Benchmark Dose (BMD) Modeling : Estimate lower confidence limits for adverse effects (BMDL10) .

How can researchers address low yields in multi-step syntheses of sulfonothioate derivatives?

Q. Basic Research Focus

  • Intermediate Trapping : Use quenching agents (e.g., NaHCO3_3) to stabilize reactive intermediates.
  • Flow Chemistry : Improve heat/mass transfer for exothermic steps (e.g., thiol coupling).
  • Design of Experiments (DoE) : Apply factorial designs to optimize molar ratios and reaction times .

What advanced spectroscopic techniques confirm non-covalent interactions of this compound with biological targets?

Q. Advanced Research Focus

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (konk_{\text{on}}, koffk_{\text{off}}) with immobilized receptors.
  • ITC (Isothermal Titration Calorimetry) : Quantify binding enthalpy (ΔH\Delta H) and stoichiometry.
  • NMR Titrations : Track chemical shift perturbations in 1H^{1}\text{H}-15N^{15}\text{N} HSQC spectra of protein targets .

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